molecular formula C9H16O3 B13845280 2-Acetyl-5-methylhexanoic acid

2-Acetyl-5-methylhexanoic acid

Cat. No.: B13845280
M. Wt: 172.22 g/mol
InChI Key: GFIMJLVYVCKQQT-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylhexanoic acid is an organic compound with the molecular formula C9H16O3 It is a carboxylic acid derivative characterized by the presence of an acetyl group and a methyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-5-methylhexanoic acid can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion of a suitable precursor, such as 2-methylhexanoic acid, can be alkylated using an acetylating agent like acetyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or lithium diisopropylamide to generate the enolate ion, followed by the addition of the acetylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Acetyl-5-methylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-5-methylhexanoic acid involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, participating in various biochemical pathways. The compound may inhibit or activate enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-5-methylhexanoic acid is unique due to the presence of both an acetyl and a methyl group on the hexanoic acid backbone. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-acetyl-5-methylhexanoic acid

InChI

InChI=1S/C9H16O3/c1-6(2)4-5-8(7(3)10)9(11)12/h6,8H,4-5H2,1-3H3,(H,11,12)

InChI Key

GFIMJLVYVCKQQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(=O)C)C(=O)O

Origin of Product

United States

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